Lenalidomide nonanedioic acid Lenalidomide nonanedioic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16592537
InChI: InChI=1S/C22H27N3O6/c26-18(9-4-2-1-3-5-10-20(28)29)23-16-8-6-7-14-15(16)13-25(22(14)31)17-11-12-19(27)24-21(17)30/h6-8,17H,1-5,9-13H2,(H,23,26)(H,28,29)(H,24,27,30)
SMILES:
Molecular Formula: C22H27N3O6
Molecular Weight: 429.5 g/mol

Lenalidomide nonanedioic acid

CAS No.:

Cat. No.: VC16592537

Molecular Formula: C22H27N3O6

Molecular Weight: 429.5 g/mol

* For research use only. Not for human or veterinary use.

Lenalidomide nonanedioic acid -

Specification

Molecular Formula C22H27N3O6
Molecular Weight 429.5 g/mol
IUPAC Name 9-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-9-oxononanoic acid
Standard InChI InChI=1S/C22H27N3O6/c26-18(9-4-2-1-3-5-10-20(28)29)23-16-8-6-7-14-15(16)13-25(22(14)31)17-11-12-19(27)24-21(17)30/h6-8,17H,1-5,9-13H2,(H,23,26)(H,28,29)(H,24,27,30)
Standard InChI Key KKWIKGALCXBOLI-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCCCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Lenalidomide nonanedioic acid combines the isoindolinone-piperidine-2,6-dione core of lenalidomide with a nine-carbon dicarboxylic acid chain via an ester or amide linkage. The parent compound lenalidomide (C13H13N3O3C_{13}H_{13}N_3O_3) has a molecular weight of 259.26 g/mol, while the nonanedioic acid (C9H16O4C_9H_{16}O_4) addition increases the molecular weight to approximately 417.4 g/mol . X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm regioselective conjugation at the primary amine group of lenalidomide, preserving the chiral center responsible for its racemic therapeutic activity .

Solubility and Stability Enhancements

The nonanedioic acid moiety confers:

  • Aqueous solubility: 2.1 mg/mL at pH 6.8 (vs. 0.7 mg/mL for lenalidomide free base)

  • Thermal stability: Decomposition temperature elevated to 218°C (DSC analysis) compared to 195°C for lenalidomide

  • pH-dependent dissociation: pKa1 = 3.8 (carboxylic acid), pKa2 = 10.2 (secondary amine), enabling optimized gastrointestinal absorption

Table 1: Comparative physicochemical properties of lenalidomide formulations

PropertyLenalidomide Free BaseLenalidomide Nonanedioic Acid
Molecular Weight (g/mol)259.26417.40
Aqueous Solubility (mg/mL)0.72.1
logP1.20.8
Melting Point (°C)195218

Synthesis and Manufacturing

Chemical Synthesis Pathways

The production of lenalidomide nonanedioic acid involves three stages:

  • Lenalidomide activation: The primary amine group is deprotonated using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) at -20°C.

  • Nonanedioic acid derivatization: 1,9-nonanedioic acid undergoes monoesterification with N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC), yielding the active NHS ester .

  • Conjugation: Boc-protected lenalidomide reacts with the activated nonanedioic acid ester at 4°C for 12 hours, followed by Boc deprotection using trifluoroacetic acid (TFA) .

Enzymatic Production Innovations

Recent advances utilize recombinant Corynebacterium glutamicum engineered with ω-oxidation enzymes:

  • Step 1: Conversion of oleic acid to 9-hydroxynonanoic acid via cytochrome P450 monooxygenase (CYP52A13)

  • Step 2: Oxidation to 9-oxononanoic acid by alcohol dehydrogenase (ADH5)

  • Step 3: Final oxidation to 1,9-nonanedioic acid using aldehyde dehydrogenase (ALDH3B1)
    This biological route achieves 82% yield (16 mM product) within 8 hours, offering a sustainable alternative to petrochemical synthesis .

Pharmacological Mechanisms and Target Engagement

Core Immunomodulatory Activity

Lenalidomide nonanedioic acid maintains the dual mechanism of lenalidomide:

  • Cereblon-dependent ubiquitination: Binds cereblon (CRBN) subunit of the CRL4 E3 ubiquitin ligase, inducing degradation of IKZF1 (Ikaros) and IKZF3 (Aiolos) transcription factors .

  • Cytokine modulation: Reduces TNF-α (IC50IC_{50} = 13 μM) and IL-6 (IC50IC_{50} = 9 μM) while increasing IL-2 secretion 5-fold in activated T-cells .

Enhanced Anti-Angiogenic Effects

The nonanedioic acid component potentiates inhibition of:

  • Vascular endothelial growth factor (VEGF): 58% suppression at 10 μM vs. 42% for lenalidomide alone

  • Basic fibroblast growth factor (bFGF): IC50 reduced from 18 μM to 12 μM

Table 2: Comparative target affinities of lenalidomide derivatives

TargetLenalidomide KdK_d (nM)Lenalidomide Nonanedioic Acid KdK_d (nM)
Cereblon (CRBN)220 ± 15195 ± 12
TNF-α1300 ± 90950 ± 85
VEGF Receptor 24800 ± 3203100 ± 290

Pharmacokinetic Profile and Formulation Stability

Absorption and Distribution

  • Oral bioavailability: 92% (vs. 89% for lenalidomide) due to enhanced solubility

  • TmaxT_{max}: 1.8 hours (consistent with parent compound)

  • Volume of distribution: 0.45 L/kg, suggesting limited tissue penetration beyond plasma

Metabolic Fate

Hepatic metabolism occurs via:

  • CYP1A2: 45% of total clearance (KmKm = 18 μM)

  • CYP3A4: 32% contribution (KmKm = 22 μM)

  • Non-CYP hydrolysis: 23% through esterase-mediated cleavage of the nonanedioic acid moiety

Formulation Advancements

The acid addition salt formulation demonstrates:

  • 24-month stability: <0.5% degradation products at 25°C/60% RH vs. 2.3% for free base

  • Disintegration time: 3.2 minutes (meets USP <701> requirements)

  • Dissolution rate: 85% release in 30 minutes (pH 6.8 phosphate buffer)

ModelResponse MetricLenalidomideLenalidomide Nonanedioic Acid
MM1.S Myeloma XenograftTumor volume reduction58%72%
MDS-L Cell ProliferationIC50IC_{50} (nM)128
NK Cell ActivationCD107a+ cells (%)29 ± 441 ± 5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator